Chemical structure and properties of (Cyclopropyldifluoromethyl)benzene
Chemical structure and properties of (Cyclopropyldifluoromethyl)benzene
CAS: 1204296-06-9 | Formula: C₁₀H₁₀F₂ | Mol.[1][2] Weight: 168.19 g/mol [2]
Executive Summary
(Cyclopropyldifluoromethyl)benzene represents a high-value fluorinated scaffold in modern medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere for aryl ketones and aryl ethers. By replacing a carbonyl (C=O) or oxygen linker with a gem-difluoromethylene (
This guide details the physicochemical rationale, validated synthetic protocols, and safety considerations for utilizing this motif in drug discovery.
Structural Analysis & Physicochemical Profile
The molecule consists of a benzene ring linked to a cyclopropyl group via a gem-difluoromethylene bridge. This specific architecture imparts unique electronic and steric properties distinct from its non-fluorinated (benzyl) or carbonyl analogs.
Electronic and Steric Causality
-
The Gem-Difluoro Effect: The two fluorine atoms on the bridging carbon exert a strong electron-withdrawing inductive effect (-I). This lowers the electron density of the adjacent benzene ring and the cyclopropyl group. Furthermore, the gauche effect associated with C-F bonds often locks the conformation, providing varying degrees of rigidity compared to a freely rotating methylene linker.
-
Cyclopropyl "Thorpe-Ingold" Effect: The cyclopropyl ring adds significant steric bulk and rigidity. The internal bond angle (~60°) forces the external bonds (connecting to the
) to have higher s-character, making them shorter and stronger. -
Bioisosterism: The
group is a classic bioisostere for the carbonyl group ( ) and the ether oxygen ( ).-
Vs. Carbonyl:
is chemically inert to nucleophilic attack (unlike ketones) and does not accept hydrogen bonds, increasing lipophilicity. -
Vs. Ether: The
group mimics the bond angle of oxygen (~110° vs ~105-110°) but is significantly more lipophilic.
-
Physicochemical Data Summary
| Property | Value / Characteristic | Impact on Drug Design |
| Boiling Point | ~200.8°C (Predicted) | High thermal stability for intermediate handling. |
| Density | ~1.17 g/cm³ | Higher density than non-fluorinated analogs due to F atoms. |
| Lipophilicity | High (LogP > Non-fluorinated) | The |
| H-Bonding | 0 Donors / 0 Acceptors | "Invisible" to H-bond networks; useful for traversing hydrophobic pockets. |
| Metabolic Stability | Enhanced | The |
Synthetic Methodologies
The most robust route to (Cyclopropyldifluoromethyl)benzene is the Deoxofluorination of the corresponding ketone precursor: Cyclopropyl phenyl ketone (Benzoylcyclopropane).
Reaction Mechanism & Reagent Selection
While Diethylaminosulfur trifluoride (DAST) was historically used, Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is the superior reagent for this transformation due to its enhanced thermal stability.[3] DAST is known to decompose explosively at elevated temperatures, whereas the activation energy required to fluorinate the electron-deficient/sterically hindered cyclopropyl ketone often requires heating.
Reaction:
Validated Experimental Protocol
Note: This protocol is adapted from standard deoxofluorination procedures for aryl ketones.
Safety Critical: Deoxo-Fluor reacts violently with water to release Hydrogen Fluoride (HF).[3] All glassware must be oven-dried. Perform in a high-efficiency fume hood.
Step-by-Step Procedure:
-
Setup: Charge an oven-dried round-bottom flask with Cyclopropyl phenyl ketone (1.0 equiv) and a magnetic stir bar.
-
Solvent: Add anhydrous Dichloromethane (DCM) or Toluene (if higher temp needed). Note: Neat reactions are possible but increase exotherm risks.
-
Reagent Addition: Under a Nitrogen (
) atmosphere, add Deoxo-Fluor® (1.5 - 2.0 equiv) dropwise at 0°C.-
Why excess? To drive the equilibrium to completion and account for trace moisture.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). If TLC/NMR shows incomplete conversion after 4 hours, heat to 60-90°C (requires Toluene).
-
Caution: Do not exceed 100°C with fluorinating agents.
-
-
Quenching (Critical): Cool to 0°C. Slowly quench by dropwise addition into saturated aqueous Sodium Bicarbonate (
) .-
Mechanism:[4] Neutralizes the HF generated. Expect vigorous
evolution.
-
-
Extraction: Extract with DCM (3x). Wash combined organics with brine. Dry over
. -
Purification: Concentrate in vacuo. Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient). The product is typically a colorless oil.
Medicinal Chemistry Applications
Metabolic "Armor"
In drug development, the benzylic position (adjacent to the phenyl ring) is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes (CYP).
-
Problem: A benzylic methylene (
) or methine ( ) is easily hydroxylated. -
Solution: Replacing the benzylic hydrogens with Fluorine (
) completely blocks this metabolic pathway. The C-F bond (~116 kcal/mol) is too strong for typical enzymatic cleavage.
Bioisosteric Replacement Strategy
The diagram below illustrates the decision logic for deploying this scaffold.
Figure 1: Decision matrix for implementing the (Cyclopropyldifluoromethyl)benzene scaffold to solve specific pharmacokinetic liabilities.
Visualized Synthetic Workflow
The following diagram outlines the critical pathway from the commercially available ketone to the final fluorinated building block, emphasizing safety checkpoints.
Figure 2: Synthetic workflow for Deoxofluorination. Note the critical temperature control to prevent reagent decomposition.
References
-
Matrix Scientific. (Cyclopropyldifluoromethyl)benzene Product Data. Retrieved from
-
ChemicalBook. CAS 1204296-06-9 Properties and Suppliers. Retrieved from
-
Organic Syntheses. Fluorination of Carbonyl Groups with Deoxo-Fluor. Org. Synth. 2015, 92, 309-327. (General protocol reference). Retrieved from
-
Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. 2018, 61, 5822–5880. (Bioisosterism principles). Retrieved from
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Grygorenko, O. O., et al. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chem. Eur. J. 2022. Retrieved from
